Product packaging for BMS-466442(Cat. No.:CAS No. 1598424-76-0)

BMS-466442

Cat. No.: B606233
CAS No.: 1598424-76-0
M. Wt: 538.6
InChI Key: UUCAHZCMRZOTNF-HHHXNRCGSA-N
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Description

Overview of Alanine-Serine-Cysteine Transporter-1 (ASC-1/SLC7A10) and its Biological Significance in Research

Alanine-Serine-Cysteine Transporter-1 (ASC-1), encoded by the SLC7A10 gene, is a member of the SLC7 family of solute carriers. frontiersin.orguib.nouniprot.org It functions as a sodium-independent small neutral amino acid transporter. frontiersin.orguib.no ASC-1 is known to transport small neutral amino acids such as alanine (B10760859), serine (both L- and D-isomers), cysteine, threonine, and glycine (B1666218). uniprot.orgnih.govresearchgate.netub.edu While it primarily operates in an exchange mode, it can also facilitate diffusion. uniprot.orgub.edu

ASC-1 is expressed in various tissues, including the brain, lung, small intestine, and placenta. ub.edu In the central nervous system, ASC-1 plays a crucial role in regulating the synaptic availability of D-serine and glycine, which are co-agonists for the N-methyl-D-aspartate (NMDA) receptor. frontiersin.orguib.nouniprot.orgnih.govresearchgate.net It mediates the release of D-serine and glycine and is involved in the uptake of D- and L-serine. frontiersin.orguib.nouniprot.orgresearchgate.net In the spinal cord and brainstem, ASC-1 is important for glycine metabolism and glycinergic inhibitory neurotransmission. uniprot.orgnih.gov It contributes to the de novo synthesis of glycine from L-serine and the recycling of glycine from astrocytes to glycinergic motor neurons. uniprot.orgnih.gov

Beyond the nervous system, SLC7A10 (ASC-1) has also been implicated in metabolic processes, particularly in adipose tissue. frontiersin.orguib.no It is highly expressed in adipocytes and has been suggested to modulate energy and lipid metabolism. frontiersin.orguib.no Research indicates that SLC7A10 inhibition in adipocytes can affect serine uptake, glutathione (B108866) production, mitochondrial activity, and lipid accumulation. frontiersin.org

Historical Context of BMS-466442 as a Selective ASC-1 Inhibitor in Research

The identification and characterization of this compound marked a significant step in the study of ASC-1 function. Prior to its development, understanding the specific roles of ASC-1 was challenging due to the lack of highly selective small molecule inhibitors. This compound was characterized as the first known small molecule inhibitor of ASC-1. nih.gov

Research has demonstrated that this compound selectively inhibits ASC-1 mediated D-serine uptake. nih.gov Studies using human ASC-1 expressing cells and primary cultures have shown that this compound inhibits ASC-1 activity with nanomolar potency. caymanchem.comrndsystems.commedchemexpress.comprobechem.com Importantly, it has been shown to be highly selective for ASC-1 over numerous other transporters, exhibiting significantly lower potency against them. caymanchem.comrndsystems.comtocris.com This selectivity is crucial for its use as a research tool to dissect the specific functions of ASC-1 without broadly affecting other transporter systems. This compound binds to the orthosteric site of ASC-1 and inhibits the transporter without being a competitive substrate itself. nih.govresearchgate.net

Hypothesized Research Utility of ASC-1 Inhibition in Disease Models

The biological significance of ASC-1 in regulating amino acid levels crucial for neurotransmission and metabolism has led to hypotheses about the potential research utility of ASC-1 inhibition in various disease models.

Given ASC-1's role in modulating D-serine and glycine levels, which are NMDA receptor co-agonists, inhibition of ASC-1 has been investigated in the context of neurological disorders. NMDA receptor hypofunction is hypothesized to contribute to cognitive deficits in conditions like schizophrenia. nih.gov Modulating NMDA co-agonists represents a potential research avenue, and inhibiting ASC-1 could increase synaptic levels of D-serine and possibly glycine. nih.gov Research using this compound has explored its potential in schizophrenia research. medchemexpress.com

In addition to neurological research, the involvement of ASC-1 in adipocyte metabolism suggests its potential as a research target in metabolic diseases such as obesity, insulin (B600854) resistance, and type 2 diabetes. frontiersin.orguib.no Studies using ASC-1 inhibition have investigated its effects on lipid accumulation, mitochondrial respiration, and oxidative stress in adipocytes. frontiersin.org

Furthermore, ASC-1's role in amino acid transport and its presence in the brain have led to investigations into its potential involvement in the synaptic damage observed after brain injury. Research using this compound in mouse models of surgery-induced brain damage has explored its effects on neuronal morphology and cognitive function. caymanchem.com

The selective inhibition provided by compounds like this compound allows researchers to probe the specific contributions of ASC-1 to these complex biological processes and disease states.

Research Findings on this compound Activity

Research has provided quantitative data on the inhibitory potency and selectivity of this compound.

Cell SystemTargetIC₅₀ (nM)Reference
HEK293 cells expressing ASC-1ASC-136.8 ± 11.6 caymanchem.commedchemexpress.comprobechem.com
Rat primary cortical culturesASC-119.7 ± 6.7 or 20 rndsystems.commedchemexpress.comprobechem.comtocris.com
Rat brain synaptosomesD-serine uptake400 medchemexpress.com
Over 40 other transportersVarious>10,000 (>10 µM) caymanchem.comrndsystems.comtocris.com

Note: IC₅₀ values may vary slightly depending on the specific assay conditions and source.

This compound at a concentration of 100 nM has been shown to inhibit the import of serine, cysteine, glycine, and alanine in primary human white and brown adipose cells. caymanchem.com It also inhibited cAMP-induced increases in oxygen consumption rate (OCR) and decreased mitochondrial uncoupling protein 1 (UCP1) levels in these cells. caymanchem.com

In a mouse model of surgery-induced brain damage, intracerebroventricular infusion of this compound decreased the number of malformed neurons and reduced deficits in contextual fear memory. caymanchem.com

Properties

CAS No.

1598424-76-0

Molecular Formula

C31H30N4O5

Molecular Weight

538.6

IUPAC Name

methyl Nt-benzyl-Na-(6-(benzyloxy)-5-methoxy-1H-indole-2-carbonyl)-D-histidinate

InChI

InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1

InChI Key

UUCAHZCMRZOTNF-HHHXNRCGSA-N

SMILES

O=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-466442;  BMS 466442;  BMS466442; 

Origin of Product

United States

Molecular Target Characterization and Inhibitory Profile of Bms 466442

Identification and Validation of ASC-1 (SLC7A10) as the Primary Molecular Target of BMS-466442

This compound has been identified and validated as a potent and selective inhibitor of the alanine (B10760859) serine cysteine transporter-1 (ASC-1), which is encoded by the SLC7A10 gene. medchemexpress.comrndsystems.comtocris.comnih.govcaymanchem.comaxonmedchem.comprobechem.comwikipedia.orgfishersci.attocris.comaobious.comsigmaaldrich.commedkoo.comfrontiersin.orguib.nonih.govsigmaaldrich.commedchemexpress.cn ASC-1 is a sodium-independent small neutral amino acid transporter that plays a role in regulating the synaptic availability of D-serine and glycine (B1666218), which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.orgfrontiersin.orgresearchgate.netnih.gov Inhibition of ASC-1 by compounds like this compound is hypothesized to increase synaptic concentrations of D-serine and potentially glycine. nih.govwikipedia.org Studies have shown that this compound selectively inhibits ASC-1-mediated D-serine uptake. nih.govprobechem.com Further research, combining experimental approaches and computational modeling, has explored the interaction between this compound and the ASC-1 transporter, suggesting that the inhibitor binds via competitive occupation of the orthosteric site and may also impede the conformational changes required for transport. nih.gov Direct target interaction and the binding site location between transmembrane helices 6 and 10 have been supported by site-directed mutagenesis studies. nih.gov

Quantitative Assessment of this compound Potency via IC50 Values in Various Cellular Systems

The potency of this compound has been quantitatively assessed through the determination of IC50 values in various cellular systems. This compound is described as a potent inhibitor of ASC-1 with IC50 values in the nanomolar range. medchemexpress.comnih.gov

Data from multiple studies indicates varying IC50 values depending on the cellular context:

In human ASC-1 expressing cells, this compound has shown an IC50 of approximately 36.8 nM. medchemexpress.comtocris.comaxonmedchem.comprobechem.comfishersci.attocris.comsigmaaldrich.com Some sources report this value with a standard deviation, such as 36.8 ± 11.6 nM. medchemexpress.comprobechem.comglpbio.com

In primary cultures, including rat primary cortical cultures, IC50 values around 19.7 nM or 20 nM have been reported. rndsystems.comtocris.comaxonmedchem.comprobechem.comfishersci.attocris.comsigmaaldrich.com One source provides this with a standard deviation of 19.7 ± 6.7 nM. medchemexpress.comprobechem.comglpbio.com

In rat brain synaptosomes, this compound inhibited [³H] D-serine uptake with an IC50 of 400 nM. medchemexpress.comglpbio.com

The following table summarizes reported IC50 values for this compound in different cellular systems:

Cellular SystemIC50 (nM)Reference(s)
Human ASC-1 expressing cells36.8 (± 11.6) medchemexpress.comtocris.comaxonmedchem.comprobechem.comfishersci.attocris.comsigmaaldrich.comglpbio.com
Primary cultures (Rat cortical)19.7 (± 6.7) or 20 rndsystems.comtocris.comaxonmedchem.comprobechem.comfishersci.attocris.comsigmaaldrich.comglpbio.com
Rat brain synaptosomes400 medchemexpress.comglpbio.com

These values demonstrate that this compound exhibits nanomolar potency in inhibiting ASC-1 activity across different experimental setups.

Selectivity Profile of this compound Against Other Amino Acid Transporters (e.g., LAT-2, ASCT-2)

A crucial aspect of characterizing this compound is its selectivity profile against other amino acid transporters. Studies have demonstrated that this compound exhibits high selectivity for ASC-1 over a range of other transporters. rndsystems.comtocris.comcaymanchem.comfishersci.attocris.comsigmaaldrich.comsigmaaldrich.com Specifically, it displays greater than 1000-fold selectivity for ASC-1 over transporters such as LAT-2 and ASCT-2. rndsystems.comtocris.comfishersci.attocris.comsigmaaldrich.comsigmaaldrich.com This high degree of selectivity is indicated by IC50 values greater than 10 µM for these other transporters, in contrast to the nanomolar IC50 values observed for ASC-1. caymanchem.comsigmaaldrich.comsigmaaldrich.com This selectivity is important for targeting ASC-1 specifically without significantly affecting the function of other amino acid transport systems.

Mechanistic Insights into Bms 466442 Target Interactions

Competitive Inhibition Dynamics of BMS-466442 with ASC-1

This compound functions as a selective inhibitor of the ASC-1 transporter. tocris.comprobechem.commedchemexpress.com It has been suggested that this compound binds via competitive occupation of the orthosteric site on ASC-1. nih.govfigshare.comacs.org This competitive binding prevents the movement of transmembrane helices necessary for the transport function of ASC-1. nih.govfigshare.comacs.org While this compound inhibits ASC-1, it has been noted that it is not a competitive substrate for this transporter. probechem.comnih.gov

This compound demonstrates potent inhibition of ASC-1 mediated D-serine uptake. In human ASC-1 expressing cells, the IC50 is reported as 36.8 ± 11.6 nM, and in primary cultures, it is 19.7 ± 6.7 nM. medchemexpress.com Another source indicates an IC50 of 11 nM for ASC-1 and 400 nM for [3H] D-serine uptake in rat brain synaptosomes. medchemexpress.com this compound has shown high selectivity for ASC-1, with over 1000-fold selectivity against LAT-2 and ASCT-2. tocris.comrndsystems.com

Here is a summary of IC50 values for this compound:

Target/AssayIC50 ValueSystemSource
ASC-111 nMNot specified medchemexpress.com
ASC-1 mediated D-serine uptake36.8 ± 11.6 nMHuman ASC-1 expressing cells medchemexpress.com
ASC-1 mediated D-serine uptake19.7 ± 6.7 nMPrimary cultures medchemexpress.com
[3H] D-serine uptake400 nMRat brain synaptosomes medchemexpress.com
ASC-120 nMRat primary cortical cultures tocris.comrndsystems.com
ASC-137 nMHEK cells expressing ASC-1 tocris.comrndsystems.com
Other transporters (LAT-2, ASCT-2)>1000-fold selectivityCompared to ASC-1 tocris.comrndsystems.com
ASC-136.8 nMHEK293 cells expressing Asc-1 caymanchem.com
Other transporters>10 µM40 other transporters tested in HEK293 cells caymanchem.com

Elucidation of the this compound Binding Site on ASC-1

The binding site and direct target interaction of this compound on ASC-1 have been investigated through experimental and computational methods. nih.govfigshare.comacs.org

Site-Directed Mutagenesis Studies Confirming Direct Target Interaction

Site-directed mutagenesis studies have been employed to confirm the direct interaction between this compound and its target, ASC-1. nih.govfigshare.comacs.org These studies are crucial in identifying specific amino acid residues within the transporter that are involved in the binding of the inhibitor.

Mapping of Binding Location to Transmembrane Helices (TM6 and TM10)

Experimental evidence, including site-directed mutagenesis, has confirmed that the binding site of this compound is located between transmembrane helices 6 (TM6) and 10 (TM10) of the ASC-1 transporter. nih.govfigshare.comacs.org Computational modeling further supports that this compound is stabilized in the outward-open state of ASC-1 by interactions with TM10. researchgate.net The unwound regions of TM1 and TM6 are known to form the substrate coordination site in related LAT transporters. nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Binding

Computational approaches, such as homology modeling and molecular dynamics simulations, have been utilized to understand the binding of this compound to ASC-1 at a molecular level. nih.govfigshare.comacs.org

Homology Modeling Approaches for ASC-1

Homology modeling has been used to create structural models of ASC-1, often based on the outward-facing conformation of homologous bacterial transporters like AdiC. researchgate.netub.eduresearchgate.net These models provide a structural framework for docking studies and molecular dynamics simulations to predict how this compound interacts with the transporter. researchgate.netresearchgate.net

Structural Basis for Inhibitory Mechanism (e.g., Blocking TM Helices Movement)

Computational modeling suggests that this compound exerts its inhibitory effect by competitively occupying the orthosteric site. nih.govfigshare.comacs.org This binding is proposed to block the necessary movements of the transmembrane helices that are required for the transport cycle of ASC-1. nih.govfigshare.comacs.org Specifically, strong hydrophobic interactions with residues like Phe243 in TM6 have been suggested to hinder its mobility, thereby preventing both the uptake and efflux of substrates. researchgate.net The binding of this compound to the orthosteric site is thought to prevent the conformational changes required for substrate translocation across the membrane. nih.govfigshare.comacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies have been conducted on analogues of this compound to elucidate the molecular basis of its interaction with its target, the alanine-serine-cysteine transporter-1 (asc-1), also known as SLC7A10. probechem.comnih.govthermofisher.comtocris.com this compound is characterized as a potent and selective inhibitor of this transporter. probechem.comctdbase.orgbidd.groupnih.govcaymanchem.com

Research combining experimental approaches with computational modeling has been employed to explore the SAR of this compound analogues. probechem.comnih.govthermofisher.com These studies involved the synthesis of various analogues to probe the impact of structural modifications on inhibitory activity against asc-1. probechem.comnih.govthermofisher.com

Key findings from these SAR investigations have provided insights into the binding mode and location of this compound within the transporter. Direct interaction with the target was investigated, and the binding site was identified as being located between transmembrane (TM) helices 6 and 10 of the asc-1 transporter. probechem.comnih.govthermofisher.com Site-directed mutagenesis experiments further supported this binding site location. probechem.comnih.govthermofisher.com

Computational modeling, in conjunction with experimental data, suggested that this compound binds to asc-1 through competitive occupation of the orthosteric site. probechem.comnih.govthermofisher.com Furthermore, the modeling indicated that the inhibitor's binding also serves to block the conformational movements of the TM helices that are essential for the transporter's function. probechem.comnih.govthermofisher.com

While SAR studies involved the synthesis and evaluation of analogues, detailed data tables presenting the specific structures of these analogues and their corresponding activity profiles (e.g., IC50 values) were not available in the consulted sources. The research collectively indicates that specific structural features of this compound are critical for its potent and selective inhibition of asc-1, mediated by competitive binding within the orthosteric site located between TM helices 6 and 10, thereby interfering with the conformational dynamics required for transport. probechem.comnih.govthermofisher.com

Cellular and Molecular Effects of Bms 466442

Regulation of Amino Acid Transport by BMS-466442

This compound exerts its primary effects by inhibiting the function of the ASC-1 transporter. This inhibition leads to altered uptake and, in some cases, release of specific amino acids, depending on the cell type and physiological context.

Inhibition of D-Serine Uptake in Neuronal Systems

This compound has been shown to selectively inhibit ASC-1 mediated D-serine uptake in neuronal systems. Studies using rat primary cortical cultures and HEK cells expressing human ASC-1 have demonstrated that this compound inhibits ASC-1 activity with nanomolar potency. The IC₅₀ values for this compound were reported as 20 and 37 nM in rat primary cortical cultures and HEK cells expressing ASC-1, respectively tocris.comrndsystems.com. Another study found an IC₅₀ of 11 nM for ASC-1 inhibition and an IC₅₀ of 400 nM for the inhibition of [³H] D-serine uptake into rat brain synaptosomes medchemexpress.com. This compound inhibits D-serine uptake in human ASC-1 expressing cells and primary cultures with IC₅₀ values of 36.8 ± 11.6 nM and 19.7 ± 6.7 nM, respectively medchemexpress.comprobechem.com. This inhibition is non-competitive, meaning this compound binds to a site distinct from the amino acid binding site, preventing the conformational changes necessary for transport probechem.commiami.edunih.gov.

Impact on L-Serine, Cysteine, Glycine (B1666218), and Alanine (B10760859) Uptake in Adipocytes

In addition to its effects in neuronal systems, this compound also influences amino acid uptake in adipocytes. Studies using primary human white and brown adipose cells have shown that this compound (at a concentration of 100 nM) inhibits the import of serine, cysteine, glycine, and alanine caymanchem.comcaymanchem.com. Research on cultured human adipocytes indicated that this compound caused a potent reduction in both D-serine and L-serine uptake frontiersin.orgfrontiersin.org. Furthermore, studies observed reduced uptake of cysteine, glycine, and alanine by inhibiting SLC7A10 in human white adipocytes isolated from deep neck adipose tissue frontiersin.org. However, it is worth noting that some studies in cultured and differentiated abdominal white subcutaneous adipocytes did not observe an effect on the consumption of cysteine, glycine, or alanine with SLC7A10 inhibition, suggesting potential differences based on adipocyte origin or experimental conditions frontiersin.org.

The following table summarizes the reported effects of this compound on amino acid uptake:

Amino AcidCell Type / SystemEffect of this compound InhibitionKey FindingsSource
D-SerineRat primary cortical culturesInhibited uptakeIC₅₀ = 20 nM tocris.comrndsystems.com
D-SerineHEK cells expressing human ASC-1Inhibited uptakeIC₅₀ = 37 nM (rat), 36.8 ± 11.6 nM (human) tocris.comrndsystems.commedchemexpress.comprobechem.com
D-SerineRat brain synaptosomesInhibited uptakeIC₅₀ = 400 nM medchemexpress.com
D-SerineHuman primary cultures (ASC-1)Inhibited uptakeIC₅₀ = 19.7 ± 6.7 nM medchemexpress.comprobechem.com
D-SerineCultured human adipocytesPotent reduction in uptakeConsistent with an important role in metabolic processes frontiersin.orgfrontiersin.org
L-SerinePrimary human white/brown adipocytesInhibited importObserved at 100 nM concentration caymanchem.comcaymanchem.com
L-SerineCultured human adipocytesPotent reduction in uptakeConsistent with an important role in metabolic processes frontiersin.orgfrontiersin.org
CysteinePrimary human white/brown adipocytesInhibited importObserved at 100 nM concentration caymanchem.comcaymanchem.com
CysteineHuman white adipocytes (deep neck)Reduced uptakeObserved with SLC7A10 inhibition frontiersin.org
GlycinePrimary human white/brown adipocytesInhibited importObserved at 100 nM concentration caymanchem.comcaymanchem.com
GlycineHuman white adipocytes (deep neck)Reduced uptakeObserved with SLC7A10 inhibition frontiersin.org
AlaninePrimary human white/brown adipocytesInhibited importObserved at 100 nM concentration caymanchem.comcaymanchem.com
AlanineHuman white adipocytes (deep neck)Reduced uptakeObserved with SLC7A10 inhibition frontiersin.org

Modulation of Downstream Signaling Pathways and Cellular Metabolism

The inhibition of ASC-1 by this compound and the consequent alteration in amino acid transport can lead to significant downstream effects on cellular signaling and metabolic processes, particularly in the brain and adipose tissue.

Effects on NMDA Receptor Co-Agonist Levels (D-Serine, Glycine) in Brain Research

In brain research, ASC-1 is recognized for its role in regulating the synaptic concentrations of D-serine and glycine, which are crucial co-agonists for N-methyl-D-aspartate (NMDA) receptors nih.govfrontiersin.org. NMDA receptor hypofunction is implicated in cognitive deficits associated with certain neurological conditions nih.gov. By inhibiting ASC-1, this compound is expected to increase extracellular levels of D-serine and potentially glycine, thereby enhancing NMDA receptor activity nih.gov. This mechanism is being explored as a potential therapeutic approach to modulate NMDA receptor function without directly activating the receptor, which can lead to adverse effects nih.gov. Studies have shown that inhibiting glial D-serine release, which can be mediated by transporters like SLC1A4 and potentially influenced by ASC-1 activity, can rescue synaptic damage after brain injury miami.educaymanchem.comresearchgate.net.

Influence on Adipocyte Energy Metabolism and Oxidative Stress

This compound's inhibition of amino acid uptake in adipocytes has notable effects on their energy metabolism and oxidative stress levels. SLC7A10 inhibition in human and murine adipocytes has been shown to decrease adipocyte serine uptake and total glutathione (B108866) levels frontiersin.orguib.nounideb.hu. Glutathione is a crucial antioxidant, and its reduced levels can promote the generation of reactive oxygen species (ROS), leading to oxidative stress frontiersin.orguib.no. Conversely, overexpression of SLC7A10 has been observed to decrease ROS generation and increase mitochondrial respiratory capacity frontiersin.orguib.no. These findings suggest that ASC-1 mediated amino acid transport, inhibited by this compound, plays a role in maintaining adipocyte redox balance and metabolic function.

Changes in Oxygen Consumption Rate (OCR)

One of the key indicators of altered energy metabolism in adipocytes is the oxygen consumption rate (OCR). Studies have shown that this compound (at 100 nM) inhibits cAMP-induced increases in the oxygen consumption rate in primary human white and brown adipose cells caymanchem.comcaymanchem.com. Thermogenic activation by cAMP typically results in higher uptake of amino acids like serine and cysteine in adipocytes, and this uptake is hindered in the presence of this compound unideb.hu. This inhibition of amino acid uptake and the subsequent reduction in OCR highlight the link between ASC-1 activity, amino acid availability, and the metabolic activity of adipocytes, particularly in response to thermogenic stimuli unideb.huunideb.hu.

Modulation of Mitochondrial Uncoupling Protein 1 (UCP1) Levels

Studies have investigated the impact of this compound on mitochondrial uncoupling protein 1 (UCP1) levels in adipocytes. UCP1 is a key protein involved in thermogenesis, the process of heat production through mitochondrial uncoupling. frontiersin.orgnih.gov

In primary human white and brown adipose cells, treatment with 100 nM this compound was observed to decrease mitochondrial uncoupling protein 1 (UCP1) levels. caymanchem.comcaymanchem.com This suggests that inhibition of Asc-1 by this compound may influence the thermogenic capacity of these cells. Another study using the specific ASC-1 inhibitor, this compound, found that it impeded the upregulation of thermogenesis marker genes and respiratory complex subunits induced by cAMP stimulation in differentiated human adipocytes. nih.gov These findings collectively indicate a role for ASC-1 and its inhibition by this compound in modulating UCP1 levels and thermogenesis in adipocytes.

However, there are also reports of conflicting observations regarding the effect of SLC7A10 modulation on mitochondrial uncoupling. While some studies suggest decreased mitochondrial uncoupling upon SLC7A10 inhibition, others have observed increased mitochondrial uncoupling when Slc7a10 was silenced in white preadipocytes. frontiersin.org

Alterations in Mitochondrial Respiration

This compound has been shown to affect mitochondrial respiration in cellular models, particularly in adipocytes. Mitochondrial respiration is a fundamental process for cellular energy production.

In primary human white and brown adipose cells, 100 nM this compound inhibited cAMP-induced increases in the oxygen consumption rate (OCR), a measure of mitochondrial respiration. caymanchem.comcaymanchem.com This indicates that inhibiting Asc-1 can impair the stimulated respiratory activity in these cells. Mechanistically, SLC7A10 inhibition in human and murine adipocytes has been shown to decrease mitochondrial respiration. diabetesjournals.orguib.no Conversely, overexpression of SLC7A10 increases mitochondrial respiratory capacity. diabetesjournals.orguib.no This suggests a direct relationship between SLC7A10 activity and mitochondrial respiratory function in adipocytes.

Data from studies using this compound or other methods of SLC7A10 inhibition consistently show a reduction in mitochondrial respiration in adipocytes. frontiersin.orgnih.gov This is in line with the observation that impaired mitochondrial respiration in adipocytes can reduce adipocyte insulin (B600854) sensitivity. diabetesjournals.org

Impact on Reactive Oxygen Species (ROS) Generation and Glutathione Levels

The effect of this compound on reactive oxygen species (ROS) generation and glutathione levels has been investigated. ROS are signaling molecules but can also cause oxidative stress, while glutathione is a key antioxidant. nih.govthermofisher.com

SLC7A10 inhibition, including through the use of this compound, in human and murine adipocytes promotes reactive oxygen species (ROS) generation and decreases total glutathione levels. diabetesjournals.orguib.nonih.govdntb.gov.ua This suggests that the activity of the Asc-1 transporter is important for maintaining cellular redox balance. Conversely, overexpression of SLC7A10 decreases ROS generation. diabetesjournals.orguib.no

The observed increase in ROS generation and decrease in glutathione levels following SLC7A10 inhibition highlight a potential link between Asc-1 activity, amino acid transport (such as serine and cysteine which are precursors for glutathione synthesis), and the cellular antioxidant defense system. frontiersin.orgnih.gov Elevated mitochondrial and extracellular ROS concentrations have been linked to the inhibition of mitochondrial respiration and mitochondrial dysfunction in adipocytes. diabetesjournals.org Furthermore, a ROS scavenger has been shown to reduce lipid accumulation and attenuate the lipid-storing effect observed with SLC7A10 inhibition. diabetesjournals.org

Here is a summary of the effects of SLC7A10 inhibition (including with this compound) on ROS and Glutathione levels:

Cellular EffectSLC7A10 Inhibition (this compound)SLC7A10 Overexpression
ROS GenerationIncreasedDecreased
Total Glutathione LevelsDecreasedNot specified

Effect of this compound on Gene Expression Profiles in Cellular Models

Studies utilizing this compound have provided insights into the impact of Asc-1 inhibition on gene expression profiles in cellular models, particularly in adipocytes.

RNA sequencing analysis has been employed to examine the global gene expression changes in human primary adipocytes treated with this compound. nih.gov These studies have revealed consistent changes in gene expression following the loss of SLC7A10 function. diabetesjournals.org For instance, RNA sequencing revealed upregulation of genes involved in lipid storage, such as SCD, and downregulation of genes involved in lipid oxidation, such as CPT1A, in human adipocytes and zebrafish visceral adipose tissue following loss of SLC7A10. diabetesjournals.org

Using RNA sequencing data from human primary adipocytes treated with this compound, researchers have generated ranked lists of genes based on their differential expression. nih.gov Gene Set Enrichment Analysis (GSEA) has been performed on these datasets to identify metabolic pathways affected by SLC7A10 inhibition. nih.gov These analyses have indicated that SLC7A10 inhibition upregulates genes involved in glyceroneogenesis and glycerophospholipid metabolism in human primary adipocyte cultures. nih.gov Key genes involved in glyceroneogenesis, such as PC and PCK1, showed increased mRNA expression. nih.gov

Furthermore, cAMP stimulation of differentiated adipocytes leads to the upregulation of thermogenesis marker genes and several respiratory complex subunits, outcomes that were impeded in the presence of this compound. nih.gov This suggests that Asc-1 activity is required for the efficient induction of these genes during thermogenic stimulation.

Here is a table summarizing some observed gene expression changes upon SLC7A10 inhibition (using this compound or other methods):

Gene/PathwayEffect of SLC7A10 InhibitionCellular ModelSource
SCD (lipid storage)UpregulationHuman adipocytes, Zebrafish adipose diabetesjournals.org
CPT1A (lipid oxidation)DownregulationHuman adipocytes, Zebrafish adipose diabetesjournals.org
Glyceroneogenesis genesUpregulationHuman primary adipocytes nih.gov
Glycerophospholipid genesUpregulationHuman primary adipocytes nih.gov
Thermogenesis marker genesImpeded upregulation (with cAMP)Human adipocytes nih.gov
Respiratory complex subunitsImpeded upregulation (with cAMP)Human adipocytes nih.gov

Preclinical Research Applications of Bms 466442

Neuroscience Research Models

In the realm of neuroscience, BMS-466442 has been instrumental in elucidating the pathophysiology of complex neurological and psychiatric disorders. Its mechanism of action, which involves modulating the availability of amino acids that act as neurotransmitters or neuromodulators, has made it a key compound in studies of synaptic function and neuronal health.

Investigation of NMDA Receptor Hypofunction Mechanisms in Schizophrenia Research

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. ismrm.org This theory posits that reduced NMDA receptor activity contributes to the cognitive deficits and other symptoms characteristic of the disorder. This compound, as an inhibitor of the ASC-1 transporter, plays an indirect but significant role in modulating NMDA receptor function. The ASC-1 transporter regulates the extracellular levels of D-serine, a crucial co-agonist at the glycine (B1666218) site of the NMDA receptor. By inhibiting ASC-1, this compound can alter D-serine availability, thereby influencing NMDA receptor activity.

Preclinical studies have utilized this compound to explore the consequences of ASC-1 inhibition on neuronal circuits relevant to schizophrenia. These investigations aim to understand how modulation of the ASC-1 transporter can impact NMDA receptor signaling and potentially offer a therapeutic avenue for addressing the core symptoms of schizophrenia. frontiersin.org

Studies in Mouse Models of Brain Injury (e.g., Reduction of Malformed Neurons, Fear Memory Deficits)

This compound has also been investigated in preclinical models of traumatic brain injury (TBI). nih.gov Research in this area has focused on the compound's potential neuroprotective effects, including the reduction of malformed neurons and the amelioration of cognitive deficits, such as those related to fear memory, that can arise following a brain injury. nih.gov The rationale for its use in this context is linked to the role of ASC-1 in regulating glutamatergic neurotransmission, which is often dysregulated after a traumatic brain event.

Studies have shown that inhibiting ASC-1 may help to restore homeostasis in the injured brain. For instance, research has explored the impact of this compound on neuronal morphology and survival post-injury. Furthermore, its effect on fear memory deficits is a critical area of investigation, as anxiety and fear-related disorders are common neuropsychiatric consequences of TBI.

Table 1: Preclinical Findings of this compound in a Mouse Model of Brain Injury
ParameterObservationImplicationNeuronal MorphologyQualitative reports suggest a reduction in the number of malformed neurons post-injury with ASC-1 inhibition.Potential neuroprotective effect by preserving neuronal integrity.Fear MemoryAlleviation of fear memory deficits observed in fear conditioning tests.May help in treating post-traumatic anxiety and fear-related symptoms.

Due to the challenges of bypassing the blood-brain barrier, the direct administration of this compound into the central nervous system is often necessary in preclinical rodent models. alzet.comalzet.com Intracerebroventricular (ICV) infusion is a common method employed for this purpose. nih.govresearchgate.net This technique involves the surgical implantation of a cannula into a cerebral ventricle, allowing for the controlled delivery of the compound.

The use of osmotic pumps connected to the cannula enables continuous and long-term administration of this compound, which is crucial for studying its effects over an extended period. alzet.comalzet.com Methodological considerations for ICV administration are critical to ensure the accuracy and reproducibility of experimental results. These include the precise stereotactic placement of the cannula, the choice of vehicle for dissolving the compound, and the appropriate flow rate of the osmotic pump to achieve the desired concentration in the cerebrospinal fluid.

Metabolic Research Models (Adipose Tissue and Systemic Metabolism)

Beyond its applications in neuroscience, the role of the ASC-1 transporter in metabolic regulation has garnered increasing attention. Consequently, this compound has emerged as a valuable tool in metabolic research, particularly in studies concerning adipose tissue biology and the mechanisms of insulin (B600854) resistance.

Role in Adipocyte Hypertrophy and Lipid Storage Research

Recent research has implicated the ASC-1 transporter (SLC7A10) in the regulation of adipocyte function. uib.nodiabetesjournals.orgnih.gov Studies utilizing this compound have provided significant insights into how the inhibition of this transporter affects adipocyte hypertrophy and lipid storage. uib.nodiabetesjournals.org Adipocyte hypertrophy, the enlargement of existing fat cells, is a hallmark of obesity and is strongly associated with metabolic dysfunction.

In vitro studies using murine (3T3-L1) and primary human adipocytes have demonstrated that treatment with this compound leads to increased lipid accumulation. uib.nodiabetesjournals.org This suggests that the ASC-1 transporter plays a role in modulating the capacity of adipocytes to store lipids. Mechanistically, the inhibition of SLC7A10 by this compound was found to decrease the uptake of serine in adipocytes, leading to reduced levels of the antioxidant glutathione (B108866) and an increase in reactive oxygen species (ROS). uib.nodiabetesjournals.org This state of oxidative stress appears to promote lipid storage. Furthermore, RNA sequencing of human adipocytes treated with this compound revealed an upregulation of genes involved in lipid storage, such as Stearoyl-CoA desaturase (SCD), and a downregulation of genes related to lipid oxidation, like Carnitine Palmitoyltransferase 1A (CPT1A). diabetesjournals.org

Table 2: Effect of this compound on Adipocyte Lipid Metabolism In Vitro
Cell TypeTreatmentKey FindingReference3T3-L1 mouse adipocytesBMS-466442Increased lipid accumulation. uib.nodiabetesjournals.orgPrimary human adipocytesBMS-466442Increased lipid accumulation and upregulation of lipid storage genes (e.g., SCD). diabetesjournals.orgPrimary human adipocytesBMS-466442Decreased serine uptake and total glutathione levels. diabetesjournals.orgPrimary human adipocytesBMS-466442Increased reactive oxygen species (ROS) generation. diabetesjournals.org

Investigation of Insulin Resistance Mechanisms in Preclinical Models

The expression of SLC7A10 in adipose tissue has been found to be inversely correlated with insulin resistance in multiple human cohorts. uib.nodiabetesjournals.orgnih.gov This has prompted investigations into the role of ASC-1 in the development of insulin resistance, with this compound serving as a key pharmacological tool. Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin, leading to elevated blood glucose levels and an increased risk of type 2 diabetes. nih.govucsd.edu

Preclinical studies have shown that pharmacological inhibition of SLC7A10 with this compound can impair insulin-stimulated glucose uptake in cultured human and mouse adipocytes. nih.gov This suggests a direct link between ASC-1 function and insulin signaling in fat cells. nih.govdiva-portal.org The molecular mechanisms underlying this observation are an active area of research. It is hypothesized that the alterations in amino acid transport and the subsequent increase in oxidative stress induced by this compound may interfere with the insulin signaling cascade, thereby contributing to a state of insulin resistance at the cellular level. nih.gov These findings highlight the potential of targeting the ASC-1 transporter to better understand and possibly counteract the mechanisms leading to systemic insulin resistance.

Studies in Zebrafish Loss-of-Function Models (Slc7a10b) for Obesity Research

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying obesity and metabolic diseases due to the conservation of lipid metabolism pathways and adipogenic processes between zebrafish and mammals. nih.govfrontiersin.orgfrontiersin.orgnih.gov Researchers have utilized zebrafish with partial loss-of-function of the Slc7a10b gene, the ortholog to the human SLC7A10 gene, to investigate its role in adiposity and weight gain. The transporter SLC7A10, the target of this compound, has been implicated as a significant modulator of energy and lipid metabolism. nih.gov

In these preclinical models, zebrafish with compromised Slc7a10b function demonstrated an accelerated increase in body weight and enlargement of visceral adipocytes when subjected to a high-fat diet, as compared to wild-type controls. nih.gov This phenotype indicates that the reduced activity of the Slc7a10b transporter contributes to increased susceptibility to diet-induced obesity. These findings in a whole-organism model align with in-vitro studies where pharmacological inhibition of SLC7A10 in adipocyte cultures leads to increased lipid accumulation. nih.govuib.no The use of zebrafish models provides a platform for in-vivo validation of molecular targets identified in cell-based assays and for screening potential therapeutic compounds.

Table 1: Key Findings in Zebrafish Slc7a10b Loss-of-Function Models

Model Condition Key Findings Implication for Obesity Research
Zebrafish with partial Slc7a10b loss-of-functionDiet-induced obesity- Greater body weight gain- Larger visceral adipocytesSuggests a role for Slc7a10b in regulating lipid storage and adiposity.

Analysis of Thermogenic Responses in Adipocytes

This compound, as a selective inhibitor of the neutral amino acid transporter SLC7A10, is a critical tool for investigating the complex role of this transporter in adipocyte metabolism and thermogenesis. Thermogenesis, the process of heat production in organisms, particularly in brown and beige adipocytes, is a key area of interest for obesity research as it represents a mechanism for increasing energy expenditure. nih.govnih.gov

Studies have revealed a multifaceted and context-dependent role for SLC7A10 in regulating thermogenic responses. For instance, inhibition of SLC7A10 function has been shown to decrease the expression of thermogenic marker genes and reduce mitochondrial uncoupling in specific human adipocyte cell lines when stimulated. nih.govresearchgate.net This suggests that in certain contexts, SLC7A10 activity is required for an efficient thermogenic response.

Conversely, other studies have shown that silencing Slc7a10 in mouse white preadipocytes leads to an increased formation of thermogenic beige adipocytes. nih.govnih.gov This process, often referred to as "browning" or "beiging," is associated with enhanced energy expenditure. In these models, the loss of Slc7a10 function resulted in increased expression of thermogenic genes and higher mitochondrial respiration. nih.govresearchgate.net This has led to the proposal that SLC7A10 may act as a marker for white adipocytes, and its downregulation could facilitate the conversion to a more thermogenic, beige phenotype. nih.govnih.gov

These seemingly contradictory findings highlight the intricate regulatory role of SLC7A10 in adipocyte biology. The use of specific inhibitors such as this compound is instrumental in dissecting these complexities, allowing researchers to probe the transporter's function under different physiological conditions and in various adipocyte subtypes.

Table 2: Effects of SLC7A10 Inhibition on Thermogenic Responses in Adipocytes

Adipocyte Model Effect of SLC7A10 Inhibition/Silencing Key Outcome
Differentiated human SGBS cells & deep neck adipocytes (cAMP-stimulated)- Decreased expression of thermogenic marker genes- Reduced mitochondrial uncouplingImpaired thermogenic response
Differentiated mouse white preadipocytes (Slc7a10 silenced)- Increased thermogenic gene expression- Increased mitochondrial uncoupling- Increased basal mitochondrial respirationPromotion of beige adipocyte formation (browning)
Mature white adipocytes (human and murine)- Decreased mitochondrial respiratory capacity- Increased reactive oxygen species (ROS) generationAltered mitochondrial function

Q & A

Q. What is the primary pharmacological target of BMS-466442, and how is its selectivity assessed in vitro?

this compound selectively inhibits the alanine-serine-cysteine transporter-1 (asc-1) with an IC50 of 11 nM. To confirm selectivity, researchers should perform competitive binding assays against structurally related transporters (e.g., dopamine transporter, DAT) and functional uptake studies using radiolabeled substrates (e.g., [<sup>3</sup>H]D-serine) in heterologous cell systems expressing asc-1 and off-target transporters. Cross-reactivity analysis via siRNA knockdown or CRISPR-Cas9-mediated gene deletion in model systems can further validate specificity .

Q. What experimental models are appropriate for studying this compound's effects on synaptic D-serine modulation?

Rat brain synaptosomes are a validated in vitro model for measuring [<sup>3</sup>H]D-serine uptake inhibition (IC50 = 400 nM). For in vivo studies, rodent models of schizophrenia (e.g., NMDA receptor hypofunction paradigms) are recommended. Pair behavioral assays (e.g., prepulse inhibition) with microdialysis to quantify extracellular D-serine levels in brain regions like the prefrontal cortex .

Q. How should researchers validate asc-1 inhibition as the mechanism underlying observed phenotypic effects?

Use rescue experiments with asc-1 overexpression constructs or co-administration of asc-1 substrates (e.g., D-serine). Pharmacodynamic studies should correlate dose-dependent asc-1 inhibition (via ex vivo transporter activity assays) with functional outcomes (e.g., synaptic plasticity or behavioral changes) .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing confounding variables in this compound studies?

  • Control Groups : Include asc-1 knockout models or selective asc-1 antagonists (e.g., SSR504734) to isolate target-specific effects.
  • Pharmacokinetic Monitoring : Quantify brain penetrance using LC-MS to ensure therapeutic concentrations are achieved, given the 36-fold difference between in vitro (11 nM) and ex vivo synaptosome (400 nM) IC50 values .
  • Temporal Dynamics : Time-course experiments to distinguish acute vs. chronic effects on transporter expression (e.g., Western blotting for asc-1 protein levels).

Q. How can researchers address discrepancies between in vitro IC50 values (11 nM) and in vivo efficacy (400 nM in rat synaptosomes)?

Investigate pharmacokinetic factors (e.g., blood-brain barrier penetration) via LC-MS quantification of brain/plasma ratios. Assess target engagement using PET tracers or ex vivo receptor occupancy assays. Species-specific transporter expression patterns should be analyzed via comparative transcriptomics of asc-1 homologs across models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.